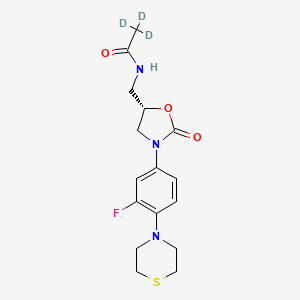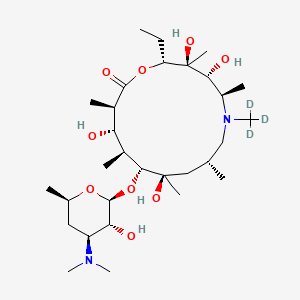
3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one: is an organic compound with a unique structure that includes a tetrahydropyran ring and a pentenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a pentenyl-substituted alcohol with a suitable ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydropyran ring or the pentenyl side chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules through cycloaddition reactions .
Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of bioactive molecules, including potential drug candidates for treating cognitive disorders .
Industry: The compound is employed in the preparation of protecting groups for alcohols and in the synthesis of symmetric tetra-substituted methanes .
Mécanisme D'action
The mechanism by which 3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets. For instance, it can act as a precursor in the synthesis of histamine-3 receptor antagonists, which are involved in modulating cognitive functions . The pathways include binding to the receptor sites and inhibiting their activity, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Tetrahydro-4H-pyran-4-one: A structurally related compound with similar reactivity and applications.
Tetrahydro-4H-thiopyran-4-one: Another analog with a sulfur atom in place of oxygen, exhibiting different chemical properties.
4-Oxotetrahydropyran: A simpler analog used in various organic reactions.
Uniqueness: 3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one is unique due to its pentenyl side chain, which imparts distinct reactivity and potential for forming diverse derivatives. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-pent-4-enyloxan-4-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-9-8-12-7-6-10(9)11/h2,9H,1,3-8H2 |
Clé InChI |
PTRVRSOPDLQSKF-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC1COCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


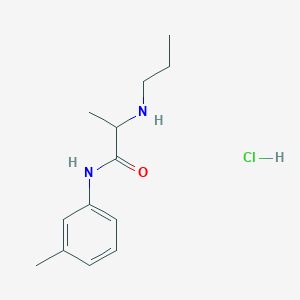
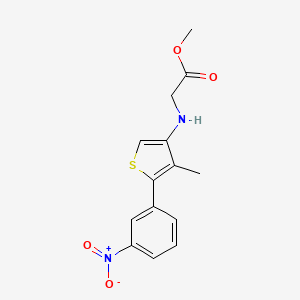
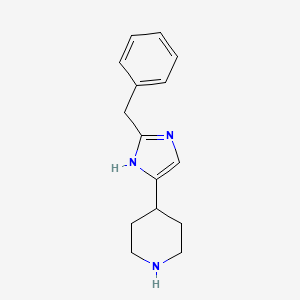
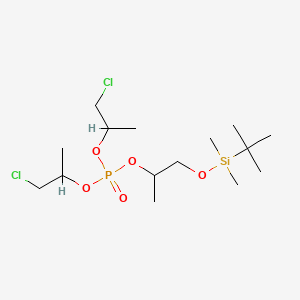
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
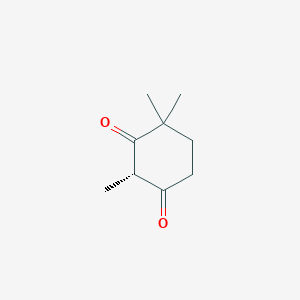

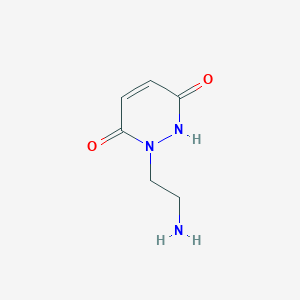

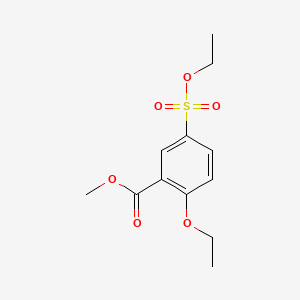
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
